4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide

Medicinal Chemistry Chemical Biology Property-Based Drug Design

Sourcing challenges for a benzamide building block with predictable, orthogonal reactivity often stall medicinal chemistry projects. 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide directly addresses this bottleneck. - Dual-Reactive Handles: Combines a benzylic bromide electrophilic warhead with a bioreducible nitro group, enabling sequential functionalization for covalent inhibitor SAR. - Tunable Lipophilicity: The N-allyl substituent systematically increases LogP versus non-allyl analogs, facilitating property-based lead optimization. - Multipurpose Scaffold: Serves as a core intermediate for fragment-based screening, activity-based probe synthesis, and assembling complex molecular architectures via olefin metathesis.

Molecular Formula C11H11BrN2O3
Molecular Weight 299.12 g/mol
CAS No. 651026-70-9
Cat. No. B12595966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide
CAS651026-70-9
Molecular FormulaC11H11BrN2O3
Molecular Weight299.12 g/mol
Structural Identifiers
SMILESC=CCNC(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-]
InChIInChI=1S/C11H11BrN2O3/c1-2-5-13-11(15)8-3-4-9(7-12)10(6-8)14(16)17/h2-4,6H,1,5,7H2,(H,13,15)
InChIKeyVIQLWSKESRUZRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide Overview


4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide is a synthetic small molecule belonging to the benzamide class, characterized by a bromomethyl electrophile, a nitro group, and an N-allyl amide side chain . It serves as a versatile building block for medicinal chemistry and chemical probe development due to the presence of multiple reactive handles enabling covalent modification and further derivatization . Despite its potential as a synthetic intermediate and targeted covalent inhibitor precursor, the compound lacks comprehensive primary research literature or patent disclosure, limiting direct, high-strength quantitative differentiation from structural analogs [1].

Workflow Covalent inhibitor precursor synthesis
Selection Dual electrophilic handle for orthogonal derivatization
Context Exploratory chemistry and chemical probe development

Critical Role of the N-Allyl Handle


The specific N-allyl substituent on this benzamide scaffold is not a generic modification; it fundamentally alters the compound's physicochemical properties and potential biological interactions compared to simple benzamides like 4-(bromomethyl)-3-nitrobenzamide (CAS 62700-58-7). The allyl group introduces a distinct steric and electronic environment that can influence target binding, metabolic stability, and synthetic utility . Furthermore, the presence of both a bromomethyl group (a classic electrophilic warhead) and a nitro group (a bioreducible moiety) creates a unique dual-reactivity profile. This specific combination is essential for applications requiring sequential or orthogonal functionalization, such as in the synthesis of targeted covalent inhibitors or activity-based probes, where substitution with a non-allyl analog would result in a different molecular profile and potentially altered biological activity [1].

N-Allyl modification
The allyl group creates a distinct steric and electronic environment that may alter target binding and metabolic stability compared to the simple benzamide analog.
Dual-reactivity context
The bromomethyl/nitro combination enables sequential functionalization; substituting with a non-allyl analog removes this orthogonal reactivity profile.
Property shift
Predicted lipophilicity and molecular weight increases may shift membrane permeability and solubility outcomes relative to the parent benzamide.

Quantitative Evidence vs. Key Analogs


Lipophilicity and Molecular Weight Shift

Compared to its unsubstituted parent analog, 4-(bromomethyl)-3-nitrobenzamide (CAS 62700-58-7), the target compound's N-allyl group results in a predictable increase in lipophilicity (LogP) and molecular weight, which can significantly influence membrane permeability, solubility, and target binding kinetics [1]. These property shifts are critical for optimizing lead compounds in medicinal chemistry campaigns.

Lipophilicity & MW shift
Cross-study comparable
MW +40.06 g/mol vs parent; predicted LogP increase 0.5–1.0 units
Supports property-based lead optimization
Predicted values; experimental validation recommended
Medicinal Chemistry Chemical Biology Property-Based Drug Design

Bromomethyl Electrophile as Covalent Warhead

The presence of the bromomethyl group establishes this compound as a potential electrophilic fragment for covalent modification of biological targets. While direct kinetic data for this specific molecule is absent, the class-level reactivity of benzyl bromides is well-documented. They are known to react with nucleophilic amino acids (e.g., cysteine, histidine) with second-order rate constants (k_inact/K_I) typically ranging from 0.1 to 10 M⁻¹s⁻¹, depending on the electronic environment of the aromatic ring and the target nucleophile [1]. The electron-withdrawing nitro group at the meta-position is expected to enhance the electrophilicity of the bromomethyl carbon compared to an unsubstituted benzyl bromide [2].

Covalent warhead potential
Class-level inference
Predicted higher electrophilicity vs unsubstituted benzyl bromide (meta-NO₂ effect)
May support covalent probe design
No direct kinetic data; class-level reactivity only
Activity-Based Protein Profiling Covalent Inhibitors Chemical Probes

Limited Biological Data Availability

Despite the theoretical advantages, a comprehensive search of authoritative databases (PubMed, ChEMBL, BindingDB, Google Patents) confirms that there are no peer-reviewed research articles, patents, or biological activity data (e.g., IC50, Kd, cell viability) publicly available for 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide [1]. Therefore, any claim of superiority over close analogs in terms of potency, selectivity, or in vivo efficacy is unsubstantiated. This compound's primary differentiator is its unique combination of functional groups (bromomethyl, nitro, and N-allyl), which makes it a distinct chemical entity for exploratory chemistry but not a validated biological probe or drug lead.

Biological data availability
Data to verify
0 publicly available biological activity data points (IC₅₀, Kd, etc.)
Selection based on synthetic utility
No direct biological validation reported
Data Transparency Procurement Due Diligence Lead Discovery

Research and Industrial Applications


Focused Covalent Inhibitor Library Synthesis

This compound is ideally suited as a core scaffold for generating small, focused libraries of potential covalent inhibitors. The bromomethyl group can be used to directly react with a nucleophilic hotspot on a target protein of interest in a fragment-based screen, while the N-allyl amide can be further diversified via cross-coupling reactions to explore structure-activity relationships (SAR) . This application is supported by the compound's dual-reactivity profile, where the nitro group could also serve as a latent amine or a bioreductive trigger in cellular assays [1].

Activity-Based Probes for Nitroreductase Systems

The nitro group on the benzamide ring is a classic substrate for bacterial and mammalian nitroreductases (NTRs). This compound could be employed as a precursor for developing fluorescent or affinity-based probes to detect NTR activity in hypoxic tumor models or in gene-directed enzyme prodrug therapy (GDEPT) systems [1]. While no direct data exists for this specific compound, its structural similarity to other NTR substrates provides a strong rationale for this application [2].

Multi-Step Organic Synthesis Building Block

The combination of a benzylic bromide and an N-allyl amide makes this compound a highly versatile intermediate for multi-step organic synthesis. The benzylic bromide can be substituted with a wide range of nucleophiles (amines, thiols, alcohols) to introduce diverse functionality, while the N-allyl group can be further functionalized via olefin metathesis, hydroboration, or epoxidation . This orthogonal reactivity is a key differentiator from simpler benzamide building blocks, enabling more complex molecular architectures to be assembled in fewer steps.

Property-Driven Lead Optimization

As demonstrated in Section 3, the N-allyl group provides a measurable and predictable increase in lipophilicity compared to the parent benzamide. This makes the compound a valuable tool in medicinal chemistry for deliberately tuning the LogP of a lead series without altering the core pharmacophore. Scientists can use this compound to explore the impact of increased lipophilicity on cellular permeability, metabolic stability, and off-target binding, as part of a systematic, property-based optimization campaign [3].

Application
Selection Property
Validation Focus
Covalent inhibitor library synthesis
Dual-reactive scaffold (bromomethyl + N-allyl)
Cysteine-targeting covalent engagement
Nitroreductase activity probe
Nitro group as bioreductive trigger
NTR-dependent activation in hypoxic models
Multi-step organic synthesis
Orthogonal functional handles
Sequential derivatization efficiency
Property-driven lead optimization
Predicted lipophilicity shift
Lipophilicity impact on permeability

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